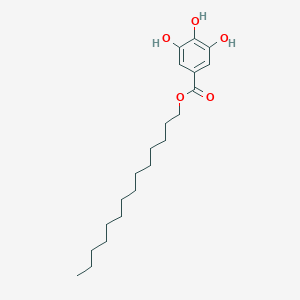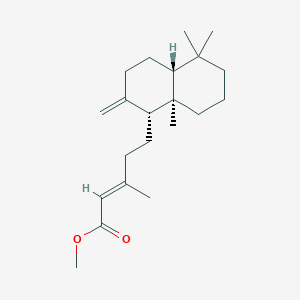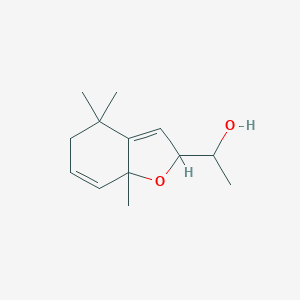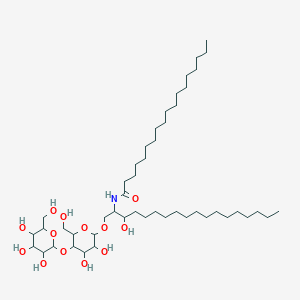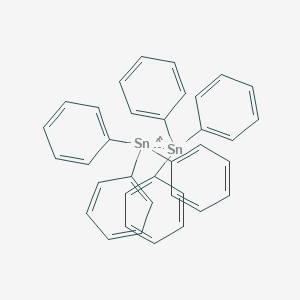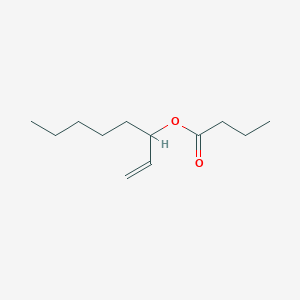
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone involves various chemical reactions and methodologies. For instance, the synthesis of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime was achieved using piperonal and characterized through several spectroscopic techniques, including NMR and UV-Vis spectroscopy, as well as single-crystal X-ray crystallography . Similarly, a new pyrrole derivative was synthesized through a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . These syntheses demonstrate the versatility of reactions that can be employed to create derivatives of the parent compound.
Molecular Structure Analysis
The molecular structure of these compounds has been extensively characterized using various analytical techniques. Single-crystal X-ray crystallography provided detailed insights into the crystal structures . The geometry of these compounds was optimized using density functional theory (DFT), and the results were compared with experimental data to confirm the accuracy of the theoretical models . Hirshfeld surface analysis was also utilized to quantify noncovalent supramolecular interactions .
Chemical Reactions Analysis
Chemical reactions involving the parent compound or its derivatives include the formation of benzofuran and 2,3-dihydrobenzofuran derivatives through the oxidation of related phenyl-ethane compounds . The reactivity of these compounds can be influenced by various substituents and reaction conditions, as demonstrated by the different products obtained from oxidation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been characterized through a range of techniques. Spectroscopic methods such as FT-IR, NMR, and UV-Vis were used to determine functional groups and electronic transitions . Thermal behavior was analyzed using TG/DTA, summarizing the stability and decomposition patterns of the compounds against temperature . Electrostatic potential (ESP) analysis provided visualization of charge distribution and reactive sites on the molecules . Additionally, the corrosion inhibition properties of a pyrrole derivative on steel surfaces were evaluated, indicating potential practical applications .
Relevant Case Studies
Case studies involving these compounds have shown potential therapeutic applications. For example, a series of 1-(benzo[b]thiophen-2-yl)ethanone analogues were prepared and evaluated as anti-osteoporosis agents, with several compounds showing promising results in enhancing BMP-2 expression and improving bone histology in an ovariectomized rat model . This highlights the potential of these compounds in medicinal chemistry and drug development.
Applications De Recherche Scientifique
Synthesis and Potential Therapeutic Applications
The synthesis of novel compounds, including derivatives of 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone, has been a focus in medicinal chemistry. These compounds have been explored for various therapeutic applications:
Antidepressant Activity : Chlorinated tetracyclic compounds, homologues of known anxiolytic and antidepressant drugs, were synthesized and tested for potential antidepressant effects in mice, showcasing significant reduction in immobility times, indicating antidepressant effects (Karama et al., 2016).
Wound-Healing Potential : A series of 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone derivatives demonstrated significant wound healing in in vivo models. Compounds treated groups showed faster epithelialization of the incision wound and higher tensile strength, indicating their potential in wound healing applications (Vinaya et al., 2009).
Antihepatotoxic Activity : Novel dihydropyrimidinone derivatives linked with 1,4-benzodioxane, structurally related to 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone, were synthesized and showed significant antihepatotoxic activity, comparable to the standard drug silymarin, in a CCl4-induced hepatotoxicity rat model (Bhat et al., 2019).
Anti-Arrhythmic Properties : 1,3-Benzodioxole derivatives were found effective against certain types of experimentally induced arrhythmias. These compounds demonstrated scant local anaesthetic activity, short-lasting hypotensive effects, not accompanied by any change in heart rate, and discrete anti-aggregating activity on rabbit platelets "in vitro" (Fregnan et al., 1977).
Anti-Inflammatory Activity : A study evaluated the anti-inflammatory activity of novel series of thiophene derivatives, involving 1-(4-morpholinophenyl)ethanone, indicating that most tested compounds showed moderate to good activity, comparable to the standard drug indomethacin (Helal et al., 2015).
AMPA Receptor Antagonists : Novel 1-aryl-3,5-dihydro-4H-2,3-benzodiazepin-4-ones were synthesized and evaluated for their anticonvulsant effects, showing potent anticonvulsant activity, acting as AMPA receptor antagonists (Chimirri et al., 1997).
Safety And Hazards
Propriétés
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7(11)10-6-12-8-4-2-3-5-9(8)13-10/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCWAZWJLMNADA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1COC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80905943 | |
| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80905943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone | |
CAS RN |
1011-48-9 | |
| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1011-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80905943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.530 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)ETHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7TKT32H5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





